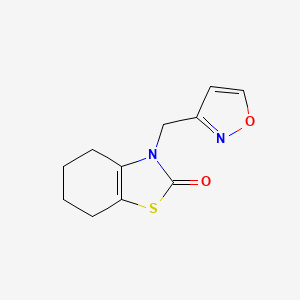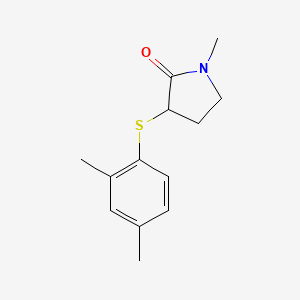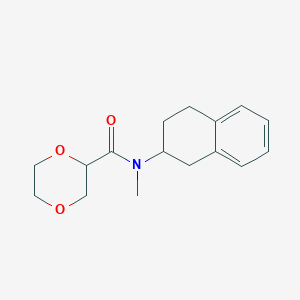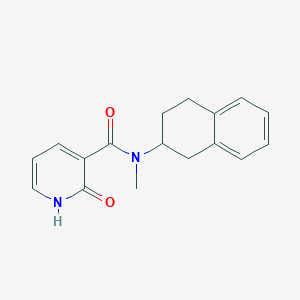
3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one, also known as OTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazolone derivatives, which have been found to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to reduce inflammation and oxidative stress, which are implicated in a range of diseases. In addition, this compound has been shown to improve cognitive function and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one in lab experiments is its wide range of biological activities, which make it a versatile compound for studying various disease pathways. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for the study of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one involves the reaction of 3-(chloromethyl)oxazole with 2-aminothiophenol in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. This synthesis method has been described in detail in various research articles and has been found to be efficient and reproducible.
Scientific Research Applications
3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(1,2-oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-11-13(7-8-5-6-15-12-8)9-3-1-2-4-10(9)16-11/h5-6H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPIBRQRAQOQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=O)S2)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)
![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)
![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)



